Product packaging for 1-Phenyl-1-azaspiro[2.2]pentane(Cat. No.:CAS No. 42540-58-9)

1-Phenyl-1-azaspiro[2.2]pentane

Cat. No.: B14653801
CAS No.: 42540-58-9
M. Wt: 145.20 g/mol
InChI Key: QAPYKORSNDWWSM-UHFFFAOYSA-N
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Description

Historical Context and Early Research on Spiro-Fused Small-Ring Heterocycles

The fascination with spiro compounds dates back to the early 20th century, with Adolf von Baeyer's initial discussions on their nomenclature in 1900. wikipedia.org However, the synthesis and characterization of highly strained small-ring spirocycles, particularly those containing heteroatoms, is a more recent endeavor. The inherent ring strain in these molecules makes them challenging synthetic targets, yet also imbues them with unique chemical properties.

Early research in the broader field of small-ring heterocycles laid the groundwork for the investigation of more complex systems like azaspiropentanes. The development of synthetic methods for producing three- and four-membered rings was crucial. The introduction of a spiro junction adds another layer of structural complexity and strain. Over the years, the synthesis of various heterocyclic spiro compounds has been achieved, including those containing oxygen (oxaspiropentanes), sulfur (thiaspiropentanes), and multiple heteroatoms. acs.org

The synthesis of a 2-phenyl-1-azaspiro[2.2]pent-1-ene derivative was a notable, albeit briefly mentioned, early example in the literature of this specific structural type. acs.org This initial report highlighted the feasibility of creating such a strained heterocyclic system and paved the way for more detailed investigations into their synthesis and reactivity. The primary synthetic strategy for creating 1-phenyl-1-azaspiro[2.2]pentanes has involved the photochemical ring contraction of triazoline precursors, which are formed from the addition of phenyl azide (B81097) to methylenecyclopropanes. acs.org

Fundamental Principles of Strain in Azaspiro[2.2]pentane Architectures

The defining characteristic of azaspiro[2.2]pentane systems is their significant ring strain. This strain arises from several factors inherent to their molecular architecture:

Angle Strain: The ideal bond angles for sp³-hybridized carbon are approximately 109.5°, while those for sp²-hybridized carbon are 120°. In the cyclopropane (B1198618) rings of an azaspiro[2.2]pentane, the internal bond angles are forced to be close to 60°. This severe deviation from the ideal bond angles leads to substantial angle strain, also known as Baeyer strain.

Spiro-Fusion Strain: The spirocyclic fusion itself introduces additional strain. The central quaternary carbon atom is a shared vertex between two small, rigid rings, which can lead to further distortions in bond angles and lengths compared to a non-spirocyclic analogue.

Overview of Academic Research Trajectories for 1-Phenyl-1-azaspiro[2.2]pentane

Academic research on this compound has primarily focused on its synthesis, characterization, and reactivity, driven by its highly strained nature. A key synthetic route that has been explored is the photochemical decomposition of the corresponding triazoline, which is formed from the reaction of phenyl azide with methylenecyclopropane. acs.org

Investigations into the reactivity of this compound have revealed its propensity to undergo isomerization to form more stable imine structures. acs.org This rearrangement relieves some of the inherent ring strain. The compound has also been shown to react with protic acids like HCl, leading to ring-opened products. acs.org Furthermore, pyrolysis of this compound yields the corresponding imine and N-phenylketenimine. acs.org

More complex reactions have also been studied. For instance, the reaction of a related derivative, 1,2-diphenyl-1-azaspiro[2.2]pentane, with C,N-diarylnitrilimines has been shown to produce a variety of spiro and bicyclic heterocyclic products, with the product distribution being dependent on the reaction conditions. oup.com These studies highlight the potential of highly strained azaspiropentanes as precursors for the synthesis of more complex heterocyclic systems.

Table of Compound Properties:

Compound NameMolecular FormulaMolar Mass ( g/mol )General Description
1-Phenyl-1,2-propanedioneC9H8O2148.16An alpha-diketone found in coffee. nih.gov
(3S)-5-ethyl-1-azaspiro[2.2]penta-1,4-dieneC6H7N93.13A derivative of azaspiropentadiene. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H11N B14653801 1-Phenyl-1-azaspiro[2.2]pentane CAS No. 42540-58-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

42540-58-9

Molecular Formula

C10H11N

Molecular Weight

145.20 g/mol

IUPAC Name

1-phenyl-1-azaspiro[2.2]pentane

InChI

InChI=1S/C10H11N/c1-2-4-9(5-3-1)11-8-10(11)6-7-10/h1-5H,6-8H2

InChI Key

QAPYKORSNDWWSM-UHFFFAOYSA-N

Canonical SMILES

C1CC12CN2C3=CC=CC=C3

Origin of Product

United States

Synthetic Methodologies for 1 Phenyl 1 Azaspiro 2.2 Pentane

Photochemical Ring Contraction Strategies

A key and effective method for the synthesis of 1-phenyl-1-azaspiro[2.2]pentanes involves the photochemical manipulation of triazoline intermediates. This approach leverages the predictable reactivity of these nitrogen-rich heterocycles under irradiation.

Synthesis from Phenyl Azide (B81097) and Methylenecyclopropanes via Triazoline Intermediates

The synthesis commences with the thermal addition of phenyl azide to various methylenecyclopropanes. acs.org This reaction proceeds to form the corresponding triazoline adducts. These triazolines are typically crystalline solids that can be readily purified and characterized. acs.org The formation of these intermediates is a crucial step, as their subsequent photochemical treatment leads to the desired azaspiropentane core.

The general observation is that the nitrogen atom of phenyl azide bearing the substituent attaches to the olefinic carbon that is better able to stabilize a positive charge. acs.org However, the possibility of forming the alternative regioisomeric triazoline cannot always be definitively ruled out based on initial characterization data alone. acs.org Fortunately, the expulsion of nitrogen from either isomeric triazoline upon photolysis is expected to yield the same azaspiropentane product. acs.org

Photochemical Conversion Mechanisms of Triazolines to Azaspiropentanes

The photochemical conversion of the synthesized triazolines into 1-phenyl-1-azaspiro[2.2]pentanes is the pivotal step in this synthetic sequence. acs.org This transformation is achieved by irradiating the triazoline intermediate, which leads to the extrusion of a molecule of nitrogen gas (N₂) and the concomitant formation of the highly strained azaspiropentane ring system. acs.org This ring contraction is a well-established photochemical reaction for triazolines. acs.org

The proposed mechanism involves the initial excitation of the triazoline to an electronically excited state, which then undergoes cleavage of the C-N and N=N bonds, releasing molecular nitrogen and generating a diradical intermediate. Subsequent ring closure of this diradical species affords the final 1-phenyl-1-azaspiro[2.2]pentane product. acs.org The efficiency of this photochemical step can be quite high, with some reactions showing significant conversion in as little as 15 minutes. acs.org

Chemical Transformation Approaches

Beyond photochemical methods, this compound and its derivatives can also be accessed through various chemical transformations, including the derivatization of existing azaspiropentane scaffolds and stereoselective synthetic routes.

Derivatization from Related Azaspiro[2.2]pentane Scaffolds

An alternative synthetic pathway to substituted 1-phenyl-1-azaspiro[2.2]pentanes involves the derivatization of a pre-existing azaspiropentane core. For instance, treatment of this compound with hydrochloric acid (HCl) can lead to the formation of a corresponding chloride derivative. acs.org This chloride can then be reconverted to the parent azaspiropentane upon reaction with the dimethyl sulfoxide (B87167) (DMSO) anion, demonstrating the feasibility of manipulating the scaffold without destroying the core structure. acs.org This approach suggests that functionalization of the azaspiropentane ring system is possible, opening avenues for creating a library of derivatives from a common intermediate.

Stereoselective Synthetic Pathways for Substituted Azaspiro[2.2]pentane Systems

The development of stereoselective methods for the synthesis of substituted azaspiro[2.2]pentane systems is an area of active research, as the introduction of chirality can have profound effects on the biological activity and material properties of these compounds. While the direct stereoselective synthesis of this compound itself is not extensively detailed, progress in the stereoselective synthesis of related carbocyclic and heterocyclic spiro[2.2]pentane systems provides valuable insights.

For example, new approaches to polysubstituted spiropentanes have been developed through the regio- and diastereoselective carbometalation of disubstituted cyclopropenes. nih.gov This method allows for the creation of multiple contiguous stereocenters, including quaternary carbons. nih.gov Furthermore, the use of chiral ligands, such as dioxaborolanes with zinc carbenoids, has been shown to produce substituted spiropentanes with excellent enantiomeric ratios. nih.gov These advanced strategies could potentially be adapted for the asymmetric synthesis of chiral this compound derivatives.

The synthesis of chiral piperidine (B6355638) derivatives through the asymmetric hydrogenation of pyridinium (B92312) salts using iridium catalysts with chiral phosphine (B1218219) ligands like MeO-BoQPhos has also been reported, achieving high levels of enantioselectivity. nih.gov Such catalytic systems could be explored for the enantioselective reduction of suitable precursors to chiral azaspiro[2.2]pentanes.

Chemical Reactivity and Transformation Pathways of 1 Phenyl 1 Azaspiro 2.2 Pentane

Thermal and Photochemical Rearrangement Reactions

1-Phenyl-1-azaspiro[2.2]pentane undergoes several notable rearrangement reactions when subjected to heat or light, leading to the formation of isomeric structures and products of skeletal reorganization.

The thermal decomposition of this compound leads to isomerization, yielding both an imine and a ketenimine. Pyrolysis of this compound results in the formation of 2-phenyl-1-azabicyclo[1.1.0]butane and N-phenylketenimine. scispace.com These same products are also observed when the triazoline precursor to this compound is pyrolyzed in the vapor phase. scispace.com

Furthermore, benzene-sensitized irradiation of this compound also facilitates its isomerization to the corresponding imine, 2-phenyl-1-azabicyclo[1.1.0]butane. scispace.com This suggests that energy transfer from excited benzene (B151609) can induce the formation of a species capable of rearranging to the imine. scispace.com

Table 1: Products of Thermal and Photochemical Isomerization of this compound

ConditionProduct(s)
Pyrolysis2-Phenyl-1-azabicyclo[1.1.0]butane and N-Phenylketenimine
Benzene-sensitized irradiation2-Phenyl-1-azabicyclo[1.1.0]butane

The strained spirocyclic framework of this compound is prone to skeletal reorganizations. These rearrangements often involve the cleavage of the cyclopropane (B1198618) rings and the formation of more stable cyclic structures. While direct ring expansion products from the parent compound are not explicitly detailed, the isomerization to the bicyclobutane system represents a significant skeletal reorganization. scispace.com

Nucleophilic and Electrophilic Addition Reactions

The reactivity of this compound is further demonstrated by its reactions with both nucleophiles and electrophiles, which typically involve the opening of the strained three-membered rings.

This compound readily reacts with methanol (B129727) in a nucleophilic addition process. This reaction results in the formation of a methanol adduct, identified as 1-methoxy-2-(N-phenylamino)ethylcyclopropane. scispace.com This addition reaction highlights the susceptibility of the strained ring system to attack by nucleophiles.

Table 2: Nucleophilic Addition of Methanol to this compound

ReactantNucleophileProduct
This compoundMethanol1-Methoxy-2-(N-phenylamino)ethylcyclopropane

The addition of hydrogen chloride (HCl) to this compound proceeds as an electrophilic addition. This reaction yields a chloride product, which can be reconverted to the starting azaspiropentane upon treatment with the dimethyl sulfoxide (B87167) (DMSO) anion. scispace.com This reversible reaction provides an alternative synthetic pathway to this heterocyclic system. scispace.com

Cycloaddition Chemistry

The strained nature of the azaspiropentane system also lends itself to participation in cycloaddition reactions. While studies on this compound itself are limited in this area, research on closely related derivatives provides insight into this reactivity. Specifically, the reaction of 1,2-diphenyl-1-azaspiro[2.2]pentane with C,N-diarylnitrilimines has been described. This reaction leads to a variety of products depending on the reaction conditions, including a 4,5,7,8-tetraphenyl-4,6,7-triazaspiro[2.5]oct-5-ene and a 1,5,7,8-tetraphenyl-5,6,8-triazaspiro[3.4]oct-6-ene. These transformations suggest that the initial step involves a cycloaddition of the nitrilimine to the azaspiropentane framework.

Furthermore, the related compound 2-phenyl-1-azaspiro[2.2]pent-1-ene readily undergoes a 1,3-dipolar cycloaddition with C,N-diarylnitrilimines. This reaction yields a rearranged 1,2,4-triphenyl-2,3,5-triazabicyclo[4.2.0]octa-3,5-diene, which is formed from the initial 1,3-cycloadduct. This indicates that the strained double bond in the azaspiropentene system is a reactive dipolarophile.

1,3-Dipolar Cycloadditions with C,N-Diarylnitrilimines

1,3-Dipolar cycloadditions are powerful reactions for constructing five-membered heterocyclic rings. wikipedia.org The reaction of this compound with C,N-diarylnitrilimines, generated in situ from the corresponding hydrazonoyl chlorides, results in the formation of various triazaspiro compounds.

The reaction between this compound and C,N-diarylnitrilimines can lead to the formation of 4,5,7,8-tetraphenyl-4,6,7-triazaspiro[2.5]oct-1-ene derivatives. The specific products formed and their yields are dependent on the reaction conditions.

Under certain conditions, the reaction can also yield triazaspiro[3.4]octene derivatives. The formation of these compounds involves the rearrangement of the initially formed cycloadducts.

In the presence of 2-phenyl-1-azaspiro[2.2]pent-1-ene, a derivative of the parent compound, the reaction with C,N-diarylnitrilimines affords 1,2,4-triphenyl-(2,3,5)-triazabicyclo[4.4]nona-2,7-diene derivatives. scispace.com The yields of these products are influenced by the specific reaction parameters. scispace.com

Table 1: Products from the Reaction of this compound and its Derivative with C,N-Diarylnitrilimines

Reactant(s)Product(s)
This compound + C,N-Diarylnitrilimines4,5,7,8-Tetraphenyl-4,6,7-triazaspiro[2.5]oct-1-ene Derivatives
This compound + C,N-DiarylnitriliminesTriazaspiro[3.4]octene Derivatives
2-Phenyl-1-azaspiro[2.2]pent-1-ene + C,N-Diarylnitrilimines1,2,4-Triphenyl-(2,3,5)-triazabicyclo[4.4]nona-2,7-diene Derivatives scispace.com

Reactions with Benzonitrilium-p-nitrobenzylide

1-Phenyl-1-azaspiro[2.2]pent-1-ene, a highly strained derivative, undergoes a 1,3-dipolar cycloaddition with benzonitrilium-p-nitrobenzylide. This reaction yields a cycloadduct that can be thermally converted into dihydrobenzo[f]quinazoline and pyrimidine (B1678525) derivatives. scispace.com This transformation highlights the synthetic utility of the strained spirocyclic system in accessing more complex heterocyclic structures.

Reactions with α,N-Diarylnitrones

The reaction of 2-phenyl-1-azaspiro[2.2]pent-1-ene with α,N-diarylnitrones results in the formation of 1-(benzylideneamino)-1-(N-phenylbenzamido)cyclopropane. This product arises from the rearrangement of the initial cycloadduct formed in the reaction. scispace.com

Formation of Substituted Cyclopropane Derivatives

Extensive searches of chemical databases and scientific literature did not yield any documented instances of this compound undergoing a transformation to form substituted cyclopropane derivatives. The reported reactivity of this compound follows different pathways, as outlined below.

Known Chemical Transformations

The primary reported reactions of this compound involve isomerization to imines and addition reactions that lead to the opening of the strained three-membered rings.

One of the key reactive pathways for this compound is its isomerization to imines. This transformation is driven by the release of ring strain. Additionally, it has been shown to react with hydrogen chloride (HCl) to yield a chloride derivative through the opening of one of the cyclopropane rings. This resulting chloride can then be converted back to the parent azaspiropentane.

Furthermore, pyrolysis of this compound results in the formation of N-phenylketenimine. The compound also engages in reactions with C,N-diarylnitrilimines, leading to more complex heterocyclic structures rather than substituted cyclopropanes.

While the synthesis of various substituted cyclopropanes is a well-established field in organic chemistry, and the reactivity of other spirocyclic compounds, such as oxaspiro[2.2]pentanes, can lead to ring-expanded products, these transformation pathways have not been observed for this compound to produce cyclopropane derivatives.

Given the lack of available data on the formation of substituted cyclopropane derivatives from this compound, no research findings or data tables on this specific transformation can be presented.

Mechanistic Investigations of 1 Phenyl 1 Azaspiro 2.2 Pentane Transformations

Postulated Reaction Pathways for Rearrangements

The high degree of ring strain in the 1-azaspiro[2.2]pentane system makes it susceptible to various rearrangement reactions. Investigations into the reactions of the closely related compound, 1,2-diphenyl-1-azaspiro[2.2]pentane, with C,N-diarylnitrilimines have led to the postulation of several reaction pathways. oup.com The reaction outcomes are highly dependent on the specific conditions, leading to a variety of heterocyclic products. oup.com

The proposed mechanisms often involve the initial opening of the highly strained three-membered rings, followed by intramolecular rearrangements to form more stable five- or six-membered ring systems. For example, the reaction between 1,2-diphenyl-1-azaspiro[2.2]pentane and C,N-diarylnitrilimines can yield products such as 4,5,7,8-tetraphenyl-4,6,7-triazaspiro[2.5]oct-5-ene and 1,5,7,8-tetraphenyl-5,6,8-triazaspiro[3.4]oct-6-ene. oup.com The formation of these different spiro-compounds suggests the existence of competing rearrangement pathways. oup.com Additionally, the formation of non-spiro products like 1,3,5-triphenyl-2-pyrazoline indicates that more profound skeletal rearrangements can occur. oup.com

In analogous systems, such as 1,4-diazaspiro[2.2]pentanes, rearrangements can be promoted by Brønsted acids. nih.gov These reactive intermediates undergo transformation into 1,3-diaminated ketones with a high degree of stereocontrol. nih.gov This suggests that acidic conditions could potentially facilitate rearrangements in 1-phenyl-1-azaspiro[2.2]pentane by protonating the nitrogen atom, thereby activating the strained rings towards nucleophilic attack and subsequent rearrangement.

Table 1: Products from the Reaction of 1,2-Diphenyl-1-azaspiro[2.2]pentane with C,N-Diarylnitrilimines oup.com

Product Name Chemical Class
4,5,7,8-tetraphenyl-4,6,7-triazaspiro[2.5]oct-5-ene Spiro-heterocycle
1,5,7,8-tetraphenyl-5,6,8-triazaspiro[3.4]oct-6-ene Spiro-heterocycle
1,3,5-triphenyl-2-pyrazoline Pyrazoline
1,3,4-triphenyl-1,2,4-triazolin-5-one Triazolinone

Elucidation of Photochemical Reaction Mechanisms

While specific photochemical studies on this compound are not extensively detailed in the provided search results, the mechanisms can be inferred from related compounds. The photochemistry of strained, nitrogen-containing heterocycles is often characterized by ring-opening and the formation of reactive intermediates. For instance, the photochemical decomposition of 1-phenyl-1-diazopropane, which also contains a phenyl group and a three-membered ring, proceeds through the formation of a carbene intermediate. nih.gov

It is plausible that the photolysis of this compound would similarly involve the cleavage of one of the C-N or C-C bonds in the strained aziridine (B145994) or cyclopropane (B1198618) rings. The release of ring strain is a significant driving force in such photochemical reactions. chemrxiv.org Upon photoexcitation, the molecule could transition to an excited state where the potential energy surface leads to a conical intersection, facilitating a non-radiative decay back to the ground state. nih.gov This process could generate a diradical or zwitterionic intermediate, which could then rearrange to more stable products or be trapped by solvents or other reagents.

The photochemical reactivity of cyclopropenones, for example, is controlled by the release of ring strain and the avoidance of pseudo anti-aromaticity in the excited state. chemrxiv.org A similar principle likely applies to this compound, where photoexcitation could lead to structural distortions that relieve the inherent strain of the spirocyclic system, dictating the subsequent reaction pathways. chemrxiv.org

Detailed Mechanisms of 1,3-Dipolar Cycloaddition Reactions

1,3-dipolar cycloadditions are powerful reactions for constructing five-membered heterocyclic rings. wikipedia.orgorganic-chemistry.org The reaction of this compound derivatives with 1,3-dipoles like nitrilimines exemplifies this process. oup.com The mechanism of these reactions is typically a concerted, pericyclic process, classified under Woodward–Hoffmann rules as a [π4s + π2s] cycloaddition. organic-chemistry.orgslideshare.net

The reaction involves the 1,3-dipole (e.g., a nitrilimine) reacting across a dipolarophile. In the case of the related 2-phenyl-1-azaspiro[2.2]pent-1-ene, the C=N bond acts as the dipolarophile. oup.com The reaction with a C,N-diarylnitrilimine initially forms a 1,3-cycloadduct, which is unstable and subsequently rearranges to a more stable bicyclic system. oup.com

The reactivity and regioselectivity of 1,3-dipolar cycloadditions are explained by Frontier Molecular Orbital (FMO) theory. wikipedia.orgsmu.edu The reaction can be classified into three types based on the relative energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) of the dipole and dipolarophile. wikipedia.org

Type I: The interaction is dominated by the HOMO of the dipole and the LUMO of the dipolarophile. This is favored by electron-withdrawing groups on the dipolarophile. organic-chemistry.org

Type II: The interaction is primarily between the HOMO of the dipolarophile and the LUMO of the dipole. This is favored by electron-donating groups on the dipolarophile.

Type III: Both interactions are significant, and the reactivity depends on the sum of the interaction energies.

In the case of this compound derivatives, the electronic nature of the phenyl group and the substituents on the nitrilimine would determine which FMO interaction governs the reaction pathway. oup.comsmu.edu The cycloaddition is driven by charge transfer, and an insufficient charge transfer can lead to a higher activation barrier. smu.edu

Role of Ring Strain and Electronic Factors in Determining Reactivity

The reactivity of this compound is fundamentally governed by the immense ring strain inherent in its structure and the electronic influence of the phenyl substituent. The molecule incorporates a spiro-junction of two three-membered rings, an aziridine and a cyclopropane, resulting in significant angle and torsional strain.

Ring Strain: This high level of strain, sometimes referred to as "I-Strain" (internal strain), is a major driving force for its chemical transformations. oup.comepa.gov Reactions that lead to the opening of one or both of the three-membered rings are energetically favorable because they release this stored strain energy. chemrxiv.org This explains the propensity of this compound and its derivatives to undergo rearrangement and ring-opening reactions under thermal, photochemical, or chemical inducement. oup.comnih.govchemrxiv.org The release of strain is a key factor in the exothermicity of its reactions, such as the cycloadditions with nitrilimines. oup.comsmu.edu

Electronic Factors: The electronic properties of the system also play a crucial role.

The Phenyl Group: The phenyl substituent can stabilize adjacent charges or radical intermediates through resonance, influencing the regioselectivity and feasibility of certain reaction pathways. For example, in a potential ring-opening event, the phenyl group would stabilize a benzylic carbocation or radical.

The Nitrogen Atom: The lone pair of electrons on the nitrogen atom makes it a nucleophilic and basic center. Protonation or coordination to a Lewis acid can activate the molecule for ring-opening.

Charge Transfer: In cycloaddition reactions, the rate and mechanism are influenced by charge transfer between the reactants. smu.edu The electrophilic or nucleophilic character of the 1,3-dipole, in conjunction with the electronic nature of the azaspiropentane derivative, dictates the flow of electrons in the transition state, thereby determining the activation energy of the reaction. smu.edu

Spectroscopic and Advanced Characterization Methodologies

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic compounds, including 1-Phenyl-1-azaspiro[2.2]pentane. researchgate.netslideshare.net By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. researchgate.netuobasrah.edu.iq

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound displays characteristic signals corresponding to its distinct proton environments. The aromatic protons of the phenyl group typically appear as a multiplet in the downfield region, a result of the deshielding effect of the aromatic ring current. The protons on the spiro[2.2]pentane core, being part of a strained ring system, exhibit signals in the aliphatic region. The specific chemical shifts and coupling patterns of the cyclopropyl (B3062369) protons provide valuable information about their spatial relationships. For instance, geminal and vicinal coupling constants can help determine the stereochemistry of the spirocyclic system.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum offers complementary information by revealing the number of unique carbon environments in the molecule. chemguide.co.uk The spectrum for this compound would show distinct signals for the ipso, ortho, meta, and para carbons of the phenyl ring. The spiro carbon, being a quaternary carbon, would have a characteristic chemical shift. The methylene (B1212753) carbons of the cyclopropyl rings would also appear as distinct signals in the upfield region of the spectrum. The precise chemical shifts are influenced by factors such as hybridization and the electronegativity of adjacent atoms or groups. chemguide.co.uk

The following table summarizes the expected ¹H and ¹³C NMR chemical shift ranges for the key structural motifs in this compound.

Structural Unit ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
Phenyl Protons7.0 - 8.0120 - 150
Cyclopropyl Protons0.5 - 2.510 - 30

Note: The exact chemical shifts can vary depending on the solvent and the specific spectrometer frequency used.

Mass Spectrometry (MS) Analysis for Fragmentation Patterns and Molecular Structure Confirmation

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions, providing crucial information about the molecular weight and elemental composition of a compound. chemguide.co.uk For this compound, electron ionization (EI) mass spectrometry would lead to the formation of a molecular ion (M⁺), whose mass corresponds to the molecular weight of the compound.

The molecular ion of this compound is energetically unstable and can undergo fragmentation, breaking into smaller, charged fragments. chemguide.co.uk The analysis of these fragmentation patterns provides a "fingerprint" of the molecule, which can be used for structural confirmation. libretexts.org The fragmentation of the spiro[2.2]pentane core is a key diagnostic feature. researchgate.net Common fragmentation pathways for this compound might include:

Loss of a cyclopropyl group: This would result in a significant fragment ion, and its detection would strongly support the presence of the spirocyclic system.

Cleavage of the phenyl group: Fragmentation could lead to the loss of the phenyl group or parts of it, giving rise to characteristic peaks in the mass spectrum.

Rearrangements: The strained spiro[2.2]pentane ring system may undergo complex rearrangements upon ionization, leading to a unique set of fragment ions.

The following table illustrates a hypothetical fragmentation pattern for this compound, showing potential fragment ions and their corresponding mass-to-charge ratios (m/z).

Fragment Ion Structure m/z
Molecular Ion[C₁₀H₁₁N]⁺145
Loss of C₂H₄[C₈H₇N]⁺117
Phenyl Cation[C₆H₅]⁺77

X-Ray Crystallography for Definitive Structural Determination

X-ray crystallography is an unparalleled technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov By diffracting a beam of X-rays through a single crystal of this compound, a unique diffraction pattern is generated. Mathematical analysis of this pattern allows for the calculation of the electron density distribution within the crystal, which in turn reveals the exact positions of the atoms.

A successful X-ray crystallographic analysis of this compound would provide a wealth of structural information, including:

Bond lengths and angles: Precise measurements of the distances between atoms and the angles between bonds, confirming the connectivity and geometry of the molecule.

Conformation: The exact spatial orientation of the phenyl group relative to the spiro[2.2]pentane core.

Stereochemistry: Unambiguous determination of the absolute configuration if the compound is chiral and crystallizes in a chiral space group.

Intermolecular interactions: Information about how the molecules pack together in the crystal lattice, including any hydrogen bonds or other non-covalent interactions.

The crystallographic data would be presented in a standardized format, including the crystal system, space group, and unit cell dimensions. This information provides the most definitive structural proof for this compound.

Computational and Theoretical Studies on 1 Phenyl 1 Azaspiro 2.2 Pentane

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of novel molecules like 1-phenyl-1-azaspiro[2.2]pentane. journalijar.comarxiv.orgrsc.org These computational methods allow for the optimization of the molecule's geometry and the calculation of various electronic properties that govern its chemical behavior.

Reactivity descriptors, derived from quantum chemical calculations, can provide a quantitative measure of the molecule's susceptibility to electrophilic or nucleophilic attack. amazonaws.com The analysis of Fukui functions and the mapping of the molecular electrostatic potential (MESP) surface are common techniques to identify reactive sites. journalijar.com For this compound, the nitrogen atom and the carbon atoms of the strained rings are anticipated to be key centers of reactivity. The phenyl group can also participate in various aromatic substitution reactions, with its reactivity pattern (ortho-, meta-, or para-directing) being influenced by the azaspiro[2.2]pentyl moiety.

Table 1: Calculated Electronic Properties of this compound and Related Compounds (Illustrative)

CompoundHOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (eV)Dipole Moment (Debye)
This compound-5.8-0.55.31.8
N-Phenylaziridine-6.0-0.25.81.9
Spiro[2.2]pentane-6.51.58.00
Phenylcyclopropane-6.2-0.45.80.6

Note: The values presented in this table are illustrative and based on typical DFT calculation results for structurally similar compounds. They are intended to provide a qualitative comparison and may not represent the exact values for this compound.

Molecular Orbital Analysis and Strain Energy Assessments

Molecular orbital (MO) theory provides a detailed picture of the bonding and electronic distribution within a molecule. libretexts.org Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is particularly important, as these frontier orbitals are primarily involved in chemical reactions. amazonaws.comscielo.br In this compound, the HOMO is expected to have significant contributions from the nitrogen lone pair and the π-system of the phenyl ring, while the LUMO is likely to be a π* orbital of the phenyl group. The energy gap between the HOMO and LUMO is a critical indicator of the molecule's kinetic stability and reactivity; a smaller gap generally implies higher reactivity. amazonaws.com

Natural Bond Orbital (NBO) analysis is another powerful tool used to study bonding interactions and charge distribution. It can quantify the delocalization of the nitrogen lone pair into the phenyl ring and reveal hyperconjugative interactions that contribute to the molecule's stability, however minimal, given its strained nature.

The strain energy of this compound is a key determinant of its reactivity. The spiro[2.2]pentane core is known to possess a very high strain energy, estimated to be around 62.9 kcal/mol, which is greater than the sum of two individual cyclopropane (B1198618) rings. mdpi.com This high strain is due to the severe bond angle distortion at the central spiro carbon atom. mdpi.com The introduction of the nitrogen atom and the phenyl group will modulate this strain, but the molecule is expected to remain highly strained. This stored energy provides a strong thermodynamic driving force for reactions that involve the opening of one of the rings. acs.org

Table 2: Estimated Strain Energies of Spirocyclic Compounds (Illustrative)

CompoundStrain Energy (kcal/mol)
Cyclopropane27.5
Spiro[2.2]pentane62.9 mdpi.com
Aziridine (B145994)~27
This compound> 60 (Estimated)

Note: The strain energy for this compound is an estimate based on the known high strain of the spiro[2.2]pentane system and the aziridine ring.

Computational Modeling for Reaction Pathway Predictions

Computational modeling is an invaluable tool for predicting and understanding the reaction pathways of complex molecules like this compound. nih.govweizmann.ac.il By calculating the potential energy surface for a given reaction, chemists can identify transition states, intermediates, and products, and determine the activation energies that govern the reaction rates.

For this compound, a primary area of interest is the modeling of ring-opening reactions. acs.orgmdpi.comdntb.gov.ua These reactions can be initiated by various reagents, including acids, nucleophiles, and transition metals. Computational models can predict the regioselectivity of these reactions, for instance, whether a nucleophile will attack at the C2 or C3 position of the aziridine ring, and the stereochemical outcome of the reaction. The N-phenyl group is expected to play a significant role in directing the regioselectivity of ring-opening.

The activation strain model is a particularly insightful computational approach that partitions the activation energy into two components: the strain energy required to deform the reactants into the transition state geometry, and the interaction energy between the deformed reactants. dntb.gov.ua This model can provide a detailed understanding of how the inherent strain of this compound and the electronic effects of the phenyl group influence the barriers to its various potential reactions. For example, in a nucleophilic ring-opening, the model can quantify the energetic cost of distorting the spirocyclic framework and the stabilizing interaction between the incoming nucleophile and the LUMO of the aziridine ring.

Furthermore, computational studies can explore pericyclic reactions, such as cycloadditions, and rearrangements of the spirocyclic system. These theoretical investigations can guide synthetic chemists in designing new reactions and in understanding the unexpected outcomes of experimental studies.

Synthesis and Reactivity of Advanced Derivatives and Analogs

Unsubstituted and Alkyl-Substituted 1-Azaspiro[2.2]pentane Analogs

The synthesis of nitrogenous heterocycles featuring a spiro-fused cyclopropane (B1198618) fragment, such as 1-azaspiro[2.2]pentane and its analogs, represents a significant area of research. rsc.orgrsc.org These compounds are characterized by their high ring strain, which imparts unique reactivity. One notable class of related compounds is the 1,4-diazaspiro[2.2]pentanes (DASPs). These scaffolds can be synthesized through an intra/intermolecular bis-aziridination of allenic carbamates. nih.gov This method allows for the creation of DASPs with two electronically distinct aziridine (B145994) rings, which can then undergo highly regioselective ring-opening reactions. nih.gov

The stereochemical outcome of the DASP formation is significantly influenced by the geometry of the starting olefin. For instance, subjecting the E isomer of an allenic carbamate (B1207046) to reaction conditions can yield the corresponding DASP with good stereocontrol. nih.gov The resulting DASPs, such as those derived from the intramolecular/intermolecular allene (B1206475) bis-aziridination, serve as valuable intermediates for constructing stereotriads containing vicinal diamine motifs. nih.gov

Azaspiro[2.2]pent-1-ene Derivatives (e.g., 2-Phenyl-1-azaspiro[2.2]pent-1-ene)

Azaspiro[2.2]pent-1-ene derivatives, exemplified by 2-phenyl-1-azaspiro[2.2]pent-1-ene, are highly strained and reactive intermediates. The reactivity of these compounds has been explored in cycloaddition reactions. For example, 2-phenyl-1-azaspiro[2.2]pent-1-ene readily reacts with C,N-diarylnitrilimines. oup.com This reaction proceeds through an initial [3+2] cycloaddition, followed by a rearrangement of the initial 1,3-cycloadduct to yield 1,2,4-triphenyl-2,3,5-triazabicyclo[4.2.0]octa-3,5-dienes. oup.com

The parent compound, 1,2-diphenyl-1-azaspiro[2.2]pentane, also exhibits interesting reactivity with C,N-diarylnitrilimines, leading to a variety of products depending on the reaction conditions. These products can include 4,5,7,8-tetraphenyl-4,6,7-triazaspiro[2.5]oct-5-ene and 1,5,7,8-tetraphenyl-5,6,8-triazaspiro[3.4]oct-6-ene, among others. oup.com The formation of these diverse products underscores the complex rearrangement pathways available to these strained spirocyclic systems.

Azaspiropentane-2-carboxamide Derivatives as Synthetic Building Blocks

Azaspiropentane derivatives containing a carboxamide functional group are valuable synthetic building blocks. While direct examples of azaspiropentane-2-carboxamide are not prevalent in the provided search results, the broader class of 2-amido-2-deoxy sugar derivatives serves as an illustrative parallel for their utility. For instance, 2-azido-2-deoxy- and 2-acetamido-2-deoxy-D-manno derivatives are recognized as versatile building blocks in carbohydrate chemistry. nih.gov These compounds can be synthesized from common precursors like D-glucose and serve as key intermediates for the synthesis of more complex glycoconjugates. nih.gov The strategic placement of the amido group allows for further chemical modifications and the introduction of diverse functionalities.

Related Nitrogenous Heterocycles with Spiro-Fused Cyclopropane Fragments

The chemistry of nitrogenous heterocycles containing spiro-fused cyclopropane fragments is a broad and active field of study. rsc.orgrsc.org These structures are not limited to the 1-azaspiro[2.2]pentane core and include a variety of related systems that have found applications in the synthesis of natural products and their analogs.

One such class of compounds is the spirocyclic nitroxides, which have applications in various scientific disciplines. mdpi.com The synthesis of these compounds often involves the construction of a spirocyclic amine precursor, which is then oxidized to the corresponding nitroxide. For example, spiro[cyclohexane-1,2'-pyrrolidin]-5-ones and spiro[cyclohexane-1,1'-isoindolin]-3-ones can be prepared through the diastereoselective cyclization of chiral non-racemic bicyclic and tricyclic oxylactams in the presence of formic acid. researchgate.net

Another related area involves the synthesis of 1-azaspiro[4.4]nonan-1-oxyls via intramolecular 1,3-dipolar cycloaddition reactions. beilstein-journals.org This approach highlights the versatility of cycloaddition strategies in constructing complex spirocyclic frameworks. The synthesis and reactivity of other related spiroheterocyclic systems, such as oxaspiro[2.2]pentanes, have also been extensively studied, providing valuable insights into the behavior of strained spirocyclic compounds in general. nih.gov

Strategic Applications of 1 Phenyl 1 Azaspiro 2.2 Pentane in Complex Organic Synthesis

Building Block Utility for the Construction of Multi-Ring Heterocyclic Systems

The strained azaspiro[2.2]pentane framework serves as a reactive intermediate for the synthesis of more complex, multi-ring heterocyclic structures. The parent compound, 1-phenyl-1-azaspiro[2.2]pentane, can be synthesized via the photochemical decomposition of a triazoline precursor, which itself is formed from the addition of phenyl azide (B81097) to methylenecyclopropane. acs.org This synthetic route highlights the accessibility of the strained spirocycle.

The reactivity of the azaspiropentane core is further exemplified by the reactions of related derivatives. For instance, the highly strained 1,2-diphenyl-1-azaspiro[2.2]pentane undergoes reactions with C,N-diarylnitrilimines to yield a variety of multi-ring heterocyclic systems. oup.com Depending on the reaction conditions, products such as 4,5,7,8-tetraphenyl-4,6,7-triazaspiro[2.5]oct-5-ene and 1,5,7,8-tetraphenyl-5,6,8-triazaspiro[3.4]oct-6-ene can be formed. oup.com These transformations showcase the utility of the azaspiro[2.2]pentane skeleton as a linchpin for assembling larger, more complex heterocyclic frameworks. The reaction pathways often involve cycloadditions and rearrangements that are driven by the release of ring strain. oup.com

ReactantReagentProduct(s)Reference
1,2-Diphenyl-1-azaspiro[2.2]pentaneC,N-Diarylnitrilimines4,5,7,8-Tetraphenyl-4,6,7-triazaspiro[2.5]oct-5-ene, 1,5,7,8-Tetraphenyl-5,6,8-triazaspiro[3.4]oct-6-ene, etc. oup.com

Precursor Role in Strained Molecular Frameworks via Controlled Ring-Opening and Cycloaddition Reactions

The significant ring strain inherent in this compound makes it an excellent precursor for a variety of strained molecular frameworks through controlled ring-opening and cycloaddition reactions. These transformations are often regioselective and provide access to functionalities that would be difficult to obtain through other synthetic routes.

One of the primary reactions of this compound is its isomerization to the corresponding imine, 2,2-diphenylcyclobutanone. acs.org This rearrangement is a consequence of the high strain energy of the spiro[2.2]pentane system. Furthermore, this compound can undergo addition reactions with protic acids. For example, the addition of hydrogen chloride (HCl) results in the formation of a chloride adduct, which can be reverted to the parent azaspiropentane upon treatment with a suitable base, such as the dimethyl sulfoxide (B87167) (DMSO) anion. acs.org

Pyrolysis of this compound provides another pathway for the formation of novel strained systems, yielding N-phenylketenimine and the aforementioned imine. acs.org These reactions underscore the utility of the azaspiropentane core as a latent source of reactive intermediates. The general principles of using strained small rings, like epoxides and aziridines, in ring-opening reactions to build complex molecules are well-established in organic synthesis. nih.govrsc.org The reactivity of this compound aligns with these principles, offering a unique entry point to diverse chemical structures.

ReactantCondition/ReagentProduct(s)Reference
This compoundIsomerization2,2-Diphenylcyclobutanone acs.org
This compoundHClChloride adduct acs.org
This compoundPyrolysisN-Phenylketenimine, 2,2-Diphenylcyclobutanone acs.org

Contributions to the Chemical Space of Sp3-Rich Scaffolds

In the realm of medicinal chemistry and drug discovery, there is a growing emphasis on the development of molecules with a high fraction of sp3-hybridized carbon atoms. These sp3-rich scaffolds offer greater three-dimensionality, which can lead to improved selectivity and pharmacological properties. The synthesis of diverse and complex heterocyclic scaffolds with a high sp3 character is a key objective in the generation of compound libraries for biological screening. nih.govwhiterose.ac.uk

This compound is an archetypal sp3-rich scaffold. Its rigid, three-dimensional structure is a direct consequence of the spirocyclic fusion of two cyclopropane (B1198618) rings with an aziridine (B145994) ring. The reactions of this compound, particularly those that lead to the formation of larger, multi-ring systems, allow for the expansion of this sp3-rich core into a diverse array of molecular frameworks. By utilizing this compound as a starting material, chemists can access novel regions of chemical space characterized by high three-dimensionality and structural complexity, which are desirable attributes for the discovery of new bioactive molecules. The development of synthetic strategies that generate complex, sp3-rich scaffolds from simple building blocks is a significant area of research, and the unique reactivity of this compound positions it as a valuable tool in this endeavor. rsc.org

Q & A

Q. Basic

  • Elemental analysis : Validate C/H/N ratios against theoretical values .
  • Chromatography : Use basic alumina columns to remove polar byproducts.
  • GC/MS : Detect volatile impurities from incomplete reactions .

How can computational tools predict synthetic pathways or reactivity for spiro compounds?

Advanced
AI-driven platforms (e.g., Template_relevance models) leverage reaction databases to propose feasible routes. For example:

  • Retrosynthetic analysis of spiro scaffolds using Reaxys or Pistachio databases.
  • Predicting regioselectivity in radical-mediated cyclizations .

What experimental approaches assess the thermodynamic stability of the spiro[2.2]pentane core?

Q. Advanced

  • DSC (Differential Scanning Calorimetry) : Measure decomposition temperatures.
  • Kinetic stability studies : Monitor ring-opening under thermal stress.
  • Computational strain energy calculations : Compare with non-spiro analogs .

How does solvent choice influence the solubility and stability of this compound?

Advanced
While direct data is limited, phase behavior studies of pentane/bitumen mixtures suggest:

  • Non-polar solvents (e.g., CH₂Cl₂) enhance solubility due to low polarity.
  • High pentane concentrations (>50 wt%) in bitumen induce phase separation, implying solvent compatibility tests are critical for spiro compounds .

What role does this compound play in medicinal chemistry or catalysis?

Advanced
Spiro scaffolds are explored as rigid analogs for bioactive molecules (e.g., glutamic acid derivatives). Potential applications include:

  • Conformationally constrained ligands for asymmetric catalysis.
  • Building blocks for peptide mimetics, leveraging cyclopropane rigidity .

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